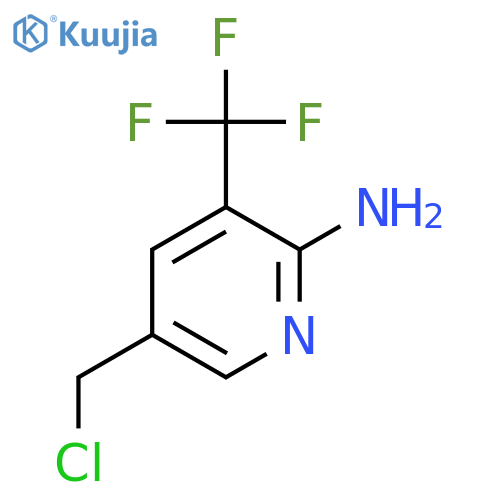

Cas no 1807019-99-3 (2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)

1807019-99-3 structure

商品名:2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine

CAS番号:1807019-99-3

MF:C7H6ClF3N2

メガワット:210.584150791168

CID:4803532

2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H6ClF3N2/c8-2-4-1-5(7(9,10)11)6(12)13-3-4/h1,3H,2H2,(H2,12,13)

- InChIKey: CUZPWLJMKFXEQH-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CN=C(C(C(F)(F)F)=C1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 174

- トポロジー分子極性表面積: 38.9

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029016008-250mg |

2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine |

1807019-99-3 | 95% | 250mg |

$940.80 | 2022-03-31 | |

| Alichem | A029016008-1g |

2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine |

1807019-99-3 | 95% | 1g |

$3,184.50 | 2022-03-31 |

2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

1807019-99-3 (2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量